molecular formula C8H12O2 B8737945 ethyl 2-ethenylcyclopropane-1-carboxylate CAS No. 3278-21-5

ethyl 2-ethenylcyclopropane-1-carboxylate

Cat. No.: B8737945
CAS No.: 3278-21-5
M. Wt: 140.18 g/mol
InChI Key: RKAUCEKHTPZRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-ethenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclopropane ring is substituted with an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of cyclopropanecarboxylic acid and ethanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-ethenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethenyl group can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX) or halogens (X2).

Major Products Formed

    Oxidation: Formation of cyclopropanecarboxylic acid, 2-ethenyl-.

    Reduction: Formation of cyclopropanemethanol, 2-ethenyl-.

    Substitution: Formation of halogenated derivatives of the original ester.

Scientific Research Applications

ethyl 2-ethenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Similar structure but with a methyl group instead of an ethenyl group.

    Cyclopentanecarboxylic acid, ethyl ester: Contains a cyclopentane ring instead of a cyclopropane ring.

    Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains a methoxy and phenyl group instead of an ethenyl group.

Uniqueness

ethyl 2-ethenylcyclopropane-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The strained cyclopropane ring also contributes to its unique chemical properties and reactivity.

Properties

CAS No.

3278-21-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl 2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-3-6-5-7(6)8(9)10-4-2/h3,6-7H,1,4-5H2,2H3

InChI Key

RKAUCEKHTPZRLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Butadiene (200 ml , Aldrich) condensed at -70° was transferred to a glass lined autoclave vessel and ethyl diazoacetate (20 g, 0.175 mol, Aldrich) and rhodium acetate dimer (0.3 g, Aldrich) added. The suspension was stirred in a sealed autoclave for 24 hours at ambient temperature. The contents were diluted with 2% diethyl ether in pentane and passed through a silica pad (50 g). The pad was washed with a little ethanol and further ether-pentane. The eluant containing ethanol was treated separately. The organic phases were concentrated at reduced pressure (<5°) and subjected to short path bulb to bulb disillation (90-105° at 12 mm) to give the product as a colourless liquid (14.6 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
rhodium acetate dimer
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Butadiene (200 mL) was liquified at -70° C. and added to ethyl diazoacetate (20 g, 175 mmol) in a pressure vessel. The catalyst, rhodium (II) acetate dimer (300 mg, 0.7 mmol), was added and the reaction vessel sealed. The reaction mixture was allowed to warm to ambient temperature and the reaction vessel was shaken for 24 h at ambient temperature. The reaction mixture and the ethanol rinse of the reaction vessel were combined and this blue solution was filtered through 50 g of silica gel. The silica gel was washed with 2% diethyl ether in pentane until the blue color was eluted. The blue solution was then concentrated in vacuo at 0° C. and filtered through CeliteR filter aid to remove any remaining catalyst. The filtrate was distilled under reduced pressure (approximately 15 mm) to yield 18.6 g (76% yield) of ethyl 2-ethenylcyclopropane carboxylate as a clear colorless liquid, b.p. 22°-26° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

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